molecular formula C20H41NO B3045731 Butanamide, N,N-bis(2-ethylhexyl)- CAS No. 112724-94-4

Butanamide, N,N-bis(2-ethylhexyl)-

Cat. No.: B3045731
CAS No.: 112724-94-4
M. Wt: 311.5 g/mol
InChI Key: ZXHLGQVRYKTEHM-UHFFFAOYSA-N
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Description

. It is a derivative of butanamide, where the hydrogen atoms on the nitrogen are replaced by two 2-ethylhexyl groups. This compound is typically a colorless liquid with a faint odor and is commonly used as a plasticizer.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butanamide, N,N-bis(2-ethylhexyl)- can be achieved through the reaction of butanoyl chloride with N,N-bis(2-ethylhexyl)amine. The reaction is typically carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally involve maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction .

Industrial Production Methods

In an industrial setting, the production of Butanamide, N,N-bis(2-ethylhexyl)- involves similar synthetic routes but on a larger scale. The process includes the use of continuous flow reactors to ensure efficient mixing and temperature control. The reaction mixture is then subjected to purification processes such as distillation and recrystallization to obtain the pure product .

Chemical Reactions Analysis

Types of Reactions

Butanamide, N,N-bis(2-ethylhexyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Butanamide, N,N-bis(2-ethylhexyl)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Butanamide, N,N-bis(2-ethylhexyl)- involves its interaction with lipid membranes. The compound integrates into the lipid bilayer, altering its fluidity and permeability. This can affect various cellular processes, including signal transduction and membrane transport . The molecular targets include membrane proteins and lipid molecules, and the pathways involved are related to membrane dynamics and cellular signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Butanamide, N,N-bis(2-ethylhexyl)- is unique due to its bulky 2-ethylhexyl groups, which impart distinct physical and chemical properties. These groups enhance its solubility in non-polar solvents and its effectiveness as a plasticizer compared to simpler amides .

Properties

IUPAC Name

N,N-bis(2-ethylhexyl)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H41NO/c1-6-11-14-18(9-4)16-21(20(22)13-8-3)17-19(10-5)15-12-7-2/h18-19H,6-17H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXHLGQVRYKTEHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)CN(CC(CC)CCCC)C(=O)CCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H41NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30336384
Record name Butanamide, N,N-bis(2-ethylhexyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30336384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112724-94-4
Record name Butanamide, N,N-bis(2-ethylhexyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30336384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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